molecular formula C21H38O3 B12590611 3-(Heptadecan-8-YL)oxolane-2,5-dione CAS No. 473917-56-5

3-(Heptadecan-8-YL)oxolane-2,5-dione

Cat. No.: B12590611
CAS No.: 473917-56-5
M. Wt: 338.5 g/mol
InChI Key: HFEGRUXHQCXWAQ-UHFFFAOYSA-N
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Description

3-(Heptadecan-8-YL)oxolane-2,5-dione is an organic compound with a unique structure that includes a long heptadecyl chain attached to an oxolane-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptadecan-8-YL)oxolane-2,5-dione typically involves the reaction of heptadecan-8-ol with succinic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which then cyclizes to form the oxolane-2,5-dione ring .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Heptadecan-8-YL)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Heptadecan-8-YL)oxolane-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Heptadecan-8-YL)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Heptadecan-8-YL)oxolane-2,5-dione is unique due to its long heptadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and specialty chemical production .

Properties

CAS No.

473917-56-5

Molecular Formula

C21H38O3

Molecular Weight

338.5 g/mol

IUPAC Name

3-heptadecan-8-yloxolane-2,5-dione

InChI

InChI=1S/C21H38O3/c1-3-5-7-9-10-12-14-16-18(15-13-11-8-6-4-2)19-17-20(22)24-21(19)23/h18-19H,3-17H2,1-2H3

InChI Key

HFEGRUXHQCXWAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCC)C1CC(=O)OC1=O

Origin of Product

United States

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